molecular formula C33H40O19 B8118299 Chrysophanol triglucoside

Chrysophanol triglucoside

Cat. No.: B8118299
M. Wt: 740.7 g/mol
InChI Key: SOWISUOFXLRAML-VULFOYAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysophanol triglucoside can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with glucose in the presence of a catalyst under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Chrysophanol triglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like trifluoromethanesulfonic acid (TfOH) and solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Chrysophanol anthrone and chrysophanol.

    Reduction: Reduced derivatives of this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chrysophanol triglucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chrysophanol: An anthraquinone with similar inhibitory properties but without the glucose moieties.

    Emodin: Another anthraquinone with similar biological activities but different structural features.

    Aloe-emodin: A structurally related compound with similar therapeutic potential.

Uniqueness: Chrysophanol triglucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like chrysophanol and emodin. This glycosylation also contributes to its specific inhibitory activity against protein tyrosine phosphatases 1B and α-glucosidase, making it a valuable compound in diabetes research .

Properties

IUPAC Name

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWISUOFXLRAML-VULFOYAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104805
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120181-07-9
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120181-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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